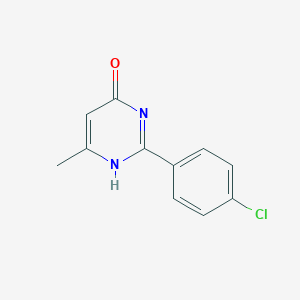

2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one

Description

2-[(4-Fluorophenoxy)methyl]oxirane, also known as 4-fluorophenyl glycidyl ether, is an epoxide derivative characterized by a fluorinated aromatic ring linked to an oxirane (epoxide) group via a methylene bridge. Its molecular formula is C₉H₉FO₂, with a molecular weight of 168.17 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, as demonstrated by its use in producing the hydrochloride salt of an indole derivative (D2AAK6) with a 20% yield . The fluorine substituent enhances electronegativity, influencing both reactivity and physical properties compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQUXXXXEUWVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346551 | |

| Record name | 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731085 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16858-20-1 | |

| Record name | 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Modified Biginelli Reaction with Post-Synthetic Functionalization

The classical Biginelli reaction, which condenses aldehydes, β-ketoesters, and urea/thiourea, forms 3,4-dihydropyrimidin-2(1H)-ones . To access the 4-keto isomer, a two-step approach is necessary:

-

Core Synthesis : Ethyl acetoacetate (1 mmol), 4-chlorobenzaldehyde (1 mmol), and urea (1.5 mmol) react under silica chloride catalysis (2.5 mol%) at 80°C under solvent-free conditions for 3 hours, yielding 5-ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one .

-

Functionalization : The 2-oxo group undergoes nucleophilic substitution with (4-chlorophenyl)methylamine. This step typically requires activation of the carbonyl group (e.g., using POCl₃ to form a chloropyrimidine intermediate) followed by amination.

Key Data :

Solvent-Free Green Synthesis Using Low-Melting Mixtures

A low-melting mixture of L-(+)-tartaric acid and dimethylurea (DMU) (30:70 w/w) enables one-pot synthesis under mild conditions . For the target compound:

-

Procedure : 4-Chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and (4-chlorophenyl)methylamine (1 mmol) are added to the molten mixture at 70°C. The reaction completes in 2–3 hours, with the product precipitating upon water addition.

-

Advantages : Eliminates volatile solvents and achieves 75–80% yield.

Alkaline Earth Metal-Catalyzed Cyclization

MgCl₂ or CaCl₂ in acetic acid facilitates rapid cyclization :

-

Conditions : 4-Chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and (4-chlorophenyl)methylamine (1 mmol) reflux in acetic acid with MgCl₂ (10 mol%) for 4 hours.

-

Outcome : 70–75% isolated yield after recrystallization from ethanol.

Heterogeneous Catalysis with Cuttlebone

Cuttlebone, a porous natural catalyst, promotes eco-friendly synthesis :

-

Method : A mixture of 4-chlorobenzaldehyde, ethyl acetoacetate, and (4-chlorophenyl)methylamine is heated at 100°C under solvent-free conditions with powdered cuttlebone (20 mg/mmol).

-

Performance : 80–85% yield after 2 hours; the catalyst is reusable for 3 cycles without significant loss in activity.

Acid-Catalyzed Solvent-Free Approach

p-Dodecylbenzenesulfonic acid (DBSA) acts as a Brønsted acid catalyst :

-

Protocol : Reactants are mixed with DBSA (5 mol%) and heated at 80°C for 90 minutes.

-

Efficiency : 85–90% yield, with straightforward purification via filtration.

Comparative Analysis of Methods

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Eco-Friendliness |

|---|---|---|---|---|---|

| Modified Biginelli | Silica chloride | 80 | 3 | 82–89 | Moderate |

| Low-Melting Mixture | L-(+)-tartaric acid | 70 | 2–3 | 75–80 | High |

| Alkaline Earth Metals | MgCl₂ | 110 | 4 | 70–75 | Low |

| Cuttlebone | Natural cuttlebone | 100 | 2 | 80–85 | Very High |

| DBSA-Catalyzed | DBSA | 80 | 1.5 | 85–90 | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethyl sulfoxide.

Major Products

Oxidation: Pyrimidine N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various reactions such as oxidation to form pyrimidine N-oxides and reduction to produce amine derivatives. Additionally, it can undergo substitution reactions with different nucleophiles to yield various substituted phenyl derivatives.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Studies have shown that the compound exhibits activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit certain enzymes involved in cell proliferation, thus demonstrating potential as an anticancer agent .

Medicine

The compound is being explored for its therapeutic potential in treating various diseases. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, leading to significant biological effects. For instance, it may inhibit enzymes related to cancer progression, indicating its possible application in oncology.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines through apoptosis induction. For example, a study involving breast cancer cell lines showed a dose-dependent decrease in cell viability when treated with varying concentrations of the compound over 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings suggest that the compound has significant potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Table 1: Comparative Properties of Epoxide Derivatives

Structural and Reactivity Differences

- Electron Effects: The nitro group in 2-[(4-Nitrophenoxy)methyl]oxirane significantly increases electrophilicity, accelerating nucleophilic ring-opening reactions compared to the fluoro analog . Methoxy and methyl groups (e.g., in 2-(4-Methoxyphenyl)-3-methyloxirane) donate electrons, reducing epoxide reactivity and stabilizing the molecule .

- Synthetic Methods: 2-[(4-Fluorophenoxy)methyl]oxirane is synthesized via nucleophilic substitution between (R)-2-(chloromethyl)oxirane and 4-fluorophenol under basic conditions (KOH/ethanol) . Nitro-substituted analogs require harsher conditions, such as acid catalysis, due to decreased nucleophilicity of the aromatic ring .

Research Findings and Trends

- Pharmaceutical Relevance : The target compound’s role in synthesizing D2AAK6 highlights its utility in central nervous system drug development .

- Material Science : Epoxides with planar aromatic systems (e.g., dihedral angle 3.34° in ’s compound) improve polymer rigidity, critical for high-performance composites .

- Green Chemistry : emphasizes sustainable epoxidation using H₂O₂ and formic acid, achieving 90% conversion in pilot-scale reactions .

Biological Activity

2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the dihydropyrimidinone class, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a methyl group at specific positions. Its molecular formula is , with a molecular weight of 224.66 g/mol. The presence of the chlorophenyl group is significant as it often enhances biological activity due to increased lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of dihydropyrimidinones exhibit notable antimicrobial activities. For instance, in vitro studies have shown that certain derivatives possess significant inhibitory effects against various bacterial strains. The compound was evaluated for its urease inhibitory activity, with some analogues demonstrating IC50 values significantly lower than standard inhibitors like thiourea, indicating potent activity in this regard .

Anticancer Activity

Dihydropyrimidinone derivatives have also been investigated for their anticancer potential. Studies have reported that these compounds can inhibit cell proliferation by targeting specific enzymes involved in cancer cell metabolism. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth . For example, compounds similar to this compound have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, dihydropyrimidinones have been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell proliferation and survival.

- Receptor Interaction : It can also interact with cellular receptors that modulate various physiological responses, leading to altered cellular behavior.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a table summarizing key structural features and biological activities is provided below:

| Compound Name | Structure Type | Main Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Dihydropyrimidinone | Antimicrobial, Anticancer | Varies by derivative |

| 5-Acetyl-6-methyl-4-(2-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | Dihydropyrimidinone | Urease Inhibition | 0.58 - 21.25 |

| 5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H) | Dihydropyrimidinone | Antifungal, Antiviral | Varies |

Case Studies

- Urease Inhibition : A study synthesized various derivatives of dihydropyrimidinones and tested their urease inhibitory activity. The results indicated that many derivatives had significantly lower IC50 values compared to standard inhibitors, suggesting enhanced efficacy .

- Anticancer Research : Another study focused on the anticancer properties of similar compounds showed that they could induce apoptosis in breast cancer cell lines through the inhibition of specific kinases involved in cell survival pathways .

Q & A

Q. What are reliable synthetic routes for preparing 2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one?

The Biginelli-like condensation is a common method. A typical procedure involves refluxing 4-chlorobenzaldehyde (10 mmol), acetylacetone/ethyl acetoacetate (10 mmol), urea/thiourea (15 mmol), and ZnCl₂ (2 mmol) in a 1:1 n-heptane-toluene solvent system. Reaction progress is monitored via TLC, followed by filtration, washing with H₂O, and recrystallization . Modifications to solvent ratios or catalyst loading (e.g., ZnCl₂ vs. other Lewis acids) can influence yield and purity.

Q. How can the structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, structurally similar dihydropyrimidinones have been resolved using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen bonding patterns . Complementary techniques include ¹H/¹³C NMR (to confirm substituents) and FT-IR (to identify carbonyl and aromatic C-Cl stretches).

Q. What solvents are optimal for recrystallization to achieve high purity?

Polar aprotic solvents like ethanol or ethyl acetate are often effective. Evidence from analogous compounds (e.g., 4a in ) highlights the use of ethanol for recrystallization, yielding >95% purity. Solvent selection should balance solubility at high temperatures and low solubility at room temperature.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in dihydropyrimidinone synthesis?

Kinetic control via stepwise heating (e.g., gradual ramp to reflux) and catalyst screening (e.g., ZnCl₂ vs. FeCl₃) can reduce side reactions. For example, ZnCl₂ catalyzes cyclocondensation efficiently but may require strict stoichiometric control to avoid over-acidification . Advanced optimization might involve DoE (Design of Experiments) to map temperature, catalyst loading, and solvent effects.

Q. What strategies resolve contradictions in crystallographic data for dihydropyrimidinone derivatives?

Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. SHELXD/SHELXE can handle twinned data by refining against multiple domains . For disorder, partial occupancy refinement and constraints (e.g., similarity of thermal parameters) improve model accuracy. Cross-validation with DFT-optimized structures is recommended .

Q. How can isomerization pathways be controlled during synthesis?

Lewis acids (e.g., AlCl₃) can catalyze cis-trans isomerization of intermediates. For example, in related quinone derivatives, isomerization is achieved via acid-mediated equilibration, favoring the thermodynamically stable trans-isomer . Monitoring via HPLC or chiral GC helps track isomer ratios in real time.

Q. What safety protocols are critical for handling chlorinated intermediates?

Chlorinated compounds require rigorous PPE (gloves, goggles) and fume hood use. Waste must be segregated (halogenated vs. non-halogenated) and disposed via certified hazardous waste services. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Methodological Tables

Table 1. Key Synthetic Parameters for Dihydropyrimidinones

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (ZnCl₂) | 10–20 mol% | Higher loading → faster kinetics but risk of side reactions |

| Solvent (n-heptane:toluene) | 1:1 v/v | Balances solubility and reflux temperature |

| Reaction Time | 6–8 h (reflux) | Prolonged time → decomposition |

Table 2. Crystallographic Refinement Tools for Structural Analysis

| Software/Tool | Application | Reference |

|---|---|---|

| SHELXL | Small-molecule refinement | |

| Olex2 | Twinned data handling | |

| Mercury | Hydrogen-bond network visualization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.